Ciprofloxacin-d8 (hydrochloride monohydrate)

Catalog No.
S12511821
CAS No.
M.F
C17H21ClFN3O4
M. Wt
393.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ciprofloxacin-d8 (hydrochloride monohydrate)

Product Name

Ciprofloxacin-d8 (hydrochloride monohydrate)

IUPAC Name

1-cyclopropyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrate;hydrochloride

Molecular Formula

C17H21ClFN3O4

Molecular Weight

393.9 g/mol

InChI

InChI=1S/C17H18FN3O3.ClH.H2O/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;;/h7-10,19H,1-6H2,(H,23,24);1H;1H2/i3D2,4D2,5D2,6D2;;

InChI Key

ARPUHYJMCVWYCZ-CORRJWLCSA-N

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.O.Cl

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F)([2H])[2H])[2H].O.Cl

Ciprofloxacin-d8 (hydrochloride monohydrate) is a deuterated derivative of ciprofloxacin, a second-generation fluoroquinolone antibiotic. The compound retains the core structure of ciprofloxacin, which is characterized by its ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. Ciprofloxacin-d8 is utilized primarily in research settings, particularly in studies involving pharmacokinetics and metabolic pathways due to its isotopic labeling, which allows for more precise tracking in biological systems .

Similar to its non-deuterated counterpart. The primary reactions include:

  • Hydrolysis: Under acidic or basic conditions, ciprofloxacin-d8 can hydrolyze to form its active metabolites.
  • Oxidation: The compound can also be oxidized to form various metabolites, which are crucial for understanding its metabolic pathways.
  • Conjugation: Ciprofloxacin-d8 may undergo conjugation reactions with glucuronic acid or sulfate, influencing its pharmacokinetic profile .

Ciprofloxacin-d8 exhibits potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves:

  • Inhibition of DNA Gyrase: Ciprofloxacin-d8 binds with high affinity to bacterial DNA gyrase, preventing the supercoiling necessary for DNA replication.
  • Topoisomerase IV Inhibition: It also inhibits topoisomerase IV, disrupting the separation of replicated chromosomal DNA during cell division.

This dual action makes ciprofloxacin-d8 effective against various bacterial strains, including those resistant to other antibiotic classes .

The synthesis of ciprofloxacin-d8 typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate deuterated precursors that provide the necessary isotopic labeling.
  • Reaction Conditions: Common methods include nucleophilic substitution reactions and cyclization processes under controlled temperature and pressure.
  • Purification: After synthesis, ciprofloxacin-d8 is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for research applications .

Interaction studies involving ciprofloxacin-d8 focus on its pharmacological interactions with various substrates and inhibitors. Key findings include:

  • Cytochrome P450 Enzymes: Ciprofloxacin-d8 is metabolized primarily by the CYP1A2 enzyme; studies often investigate how other compounds affect this metabolic pathway.
  • Protein Binding: The binding affinity of ciprofloxacin-d8 to plasma proteins can significantly influence its pharmacokinetics and therapeutic efficacy .

Ciprofloxacin-d8 shares structural similarities with several other fluoroquinolone antibiotics. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
CiprofloxacinC17H18FN3O3Non-deuterated version; widely used antibiotic
OfloxacinC17H20FN3O4Broader spectrum; effective against anaerobes
LevofloxacinC18H20FN3O4S-enantiomer of ofloxacin; enhanced potency
MoxifloxacinC21H24FN3O4Improved activity against respiratory pathogens

Uniqueness of Ciprofloxacin-d8

Ciprofloxacin-d8's uniqueness lies in its isotopic labeling, which enhances its utility in pharmacokinetic and metabolic studies without altering its fundamental antibacterial properties. This characteristic allows researchers to gain deeper insights into drug behavior in vivo while maintaining accuracy in experimental setups .

The synthesis of deuterated fluoroquinolones like ciprofloxacin-d8 requires precise isotopic labeling techniques to ensure positional specificity and high deuterium incorporation rates. These strategies must balance reaction efficiency with structural integrity, particularly given the complex heterocyclic framework of quinolones.

Acid-Catalyzed Deuteration Methodologies in Quinolone Systems

Acid-catalyzed deuteration has emerged as a robust method for introducing deuterium into quinolone derivatives. This approach leverages the acidity of specific protons within the quinolone structure, enabling selective deuterium exchange under controlled conditions. For ciprofloxacin-d8, the piperazine ring’s methyl groups serve as primary deuteration sites due to their enhanced lability in acidic environments.

Recent advancements demonstrate that deuterated acetic acid (CH3COOD) acts as both solvent and deuterium donor in these reactions. A study by Liu et al. (2024) revealed that heating ciprofloxacin derivatives in CH3COOD at 80°C for 30 minutes achieves >95% deuterium incorporation at the 2-methyl position of the quinoline core. This method outperforms traditional two-phase systems (D2O/THF) by eliminating lengthy reaction times (reduced from 72 hours to 30 minutes) and minimizing side reactions.

Key parameters influencing deuteration efficiency include:

  • Temperature: Optimal range of 75–85°C balances reaction kinetics and thermal stability
  • Acid strength: CH3COOD (pKa 4.76) provides sufficient acidity without causing decomposition
  • Deuterium source purity: ≥99.5% D-content in acetic acid ensures minimal proton contamination

The reaction mechanism proceeds through a keto-enol tautomerization pathway, where acid catalysis facilitates proton abstraction from the methyl group, followed by deuterium incorporation from the solvent.

Solvent Systems for Optimal Deuterium Incorporation Efficiency

Solvent selection critically impacts deuteration outcomes through:

  • Solubility of quinolone substrates
  • Deuterium availability
  • Reaction thermodynamics

Comparative studies of solvent systems reveal:

Solvent SystemDeuteration Efficiency (%)Reaction Time (h)Side Products (%)
CH3COOD (neat)97.3 ± 0.50.5<1
D2O/THF (1:1 v/v)95.2 ± 1.1723–5
CD3OD/DCl (0.1 M)82.4 ± 2.3248–12
CF3COOD38.9 ± 4.716815–20

Data adapted from isotopic labeling studies.

Neat CH3COOD demonstrates superior performance due to complete miscibility with quinolone substrates and high deuterium concentration. The solvent’s moderate polarity facilitates proton exchange while stabilizing transition states during tautomerization. For ciprofloxacin-d8 synthesis, this system enables single-step deuteration of the piperazinyl methyl groups without requiring protecting groups.

Purification Challenges in Deuterated Pharmaceutical Standards

Purifying deuterated quinolones presents unique challenges:

  • Isotopologue separation: Distinguishing D0–D8 species with minimal mass differences
  • Hydrate stability: Maintaining monohydrate form during lyophilization
  • Acid removal: Residual CH3COOD may protonate deuterated sites

Chromatographic methods for ciprofloxacin-d8 purification:

A. Preparative HPLC

  • Column: C18, 250 × 21.2 mm, 5 μm
  • Mobile phase: 0.1% CF3COOD in H2O/CH3CN gradient
  • Recovery: 89–92%
  • Purity: ≥99.0% (UV/HRMS)

B. Ion-Exchange Chromatography

  • Resin: Dowex 50WX4 (H+ form)
  • Eluent: 0.5 M NaCl in D2O
  • Deuterium retention: 98.5%
  • Hydrate stability: Maintains monohydrate structure

Lyophilization parameters must be carefully controlled to prevent isotopic scrambling. Studies show that freeze-drying at −50°C under 0.05 mBar preserves >99% deuterium content while achieving residual moisture <0.5%. Final characterization employs tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to verify isotopic distribution and exclude protonated contaminants.

The analytical validation of deuterium incorporation in ciprofloxacin-d8 (hydrochloride monohydrate) represents a critical aspect of ensuring the compound's suitability as an internal standard in pharmaceutical analysis and metabolic studies [1] [2]. This deuterated fluoroquinolone antibiotic analog, with the molecular formula C17H10D8FN3O3·HCl·H2O and molecular weight of 393.9 g/mol, requires comprehensive characterization to confirm the extent and position-specific distribution of deuterium atoms [21] [34].

The compound features eight deuterium substitutions specifically located within the piperazine ring system, as indicated by the International Union of Pure and Applied Chemistry name: 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride monohydrate [7] [34]. The strategic placement of deuterium atoms at non-exchangeable positions within the piperazine moiety ensures isotopic stability during analytical procedures and biological applications [16] [25].

Mass Spectrometric Verification of Isotopic Purity

Mass spectrometric verification of isotopic purity in ciprofloxacin-d8 (hydrochloride monohydrate) employs sophisticated analytical approaches utilizing high-resolution mass spectrometry techniques [16] [22]. The determination of isotopic enrichment requires careful consideration of the theoretical isotope distribution patterns and their comparison with experimentally observed mass spectral data [23] [24].

Electrospray ionization high-resolution mass spectrometry has emerged as the preferred technique for rapid characterization of isotopic purity in deuterium-labeled organic compounds [16] [24]. The method provides exceptional sensitivity and specificity, enabling accurate quantification of isotopolog distributions with minimal sample consumption requirements [16] [22]. For ciprofloxacin-d8 analysis, the mass spectrometer must possess sufficient resolution to distinguish between the deuterated compound and its naturally occurring isotopologs [22] [23].

The analytical protocol involves dissolving the sample in appropriate solvents and analyzing using optimized ultra-high-performance liquid chromatography mass spectrometry methods to separate the compound from potential interfering impurities [22] [10]. Background spectrum subtraction is performed to clean the spectra, followed by extraction of each resolved isotope to produce extracted ion chromatograms [22] [9]. The extracted ion chromatogram for each isotope undergoes integration, with peak areas transferred to computational systems for quantitative analysis [22] [23].

Table 1: Isotopolog Distribution Analysis for Ciprofloxacin-d8

IsotopologTheoretical m/zObserved Relative Abundance (%)Expected Distribution (%)
D0 (unlabeled)331.140.5-1.2<2.0
D1332.150.3-0.8<1.5
D2333.160.2-0.6<1.0
D3334.170.1-0.4<0.8
D4335.180.1-0.3<0.5
D5336.190.1-0.2<0.3
D6337.200.0-0.1<0.2
D7338.210.0-0.1<0.1
D8 (target)339.2296-99>95.0

The calculation of isotopic enrichment involves determining the relative percent of each isotope species in the compound along with overall isotopic purity assessment [22] [23]. Commercial suppliers typically specify minimum isotopic enrichment of 98% deuterium for ciprofloxacin-d8 hydrochloride salt, with chemical purity exceeding 95% as determined by high-performance liquid chromatography [12] [28].

Mass shift verification confirms the incorporation of eight deuterium atoms, resulting in a mass increase of +8 daltons compared to the unlabeled ciprofloxacin parent compound [1] [3]. The isotope distribution calculation requires entering molecular formulas of various labeled states into isotopic distribution calculators to predict theoretical isotopic ratios [22] [23]. For compounds containing multiple labeled atoms, the average isotopic ratio of different possible labeled permutations for each mass must be calculated [22] [24].

Table 2: Mass Spectrometric Parameters for Ciprofloxacin-d8 Analysis

ParameterOptimized ValueDetection Range
Ionization ModePositive ESI[M+H]+
Mass Resolution>50,000 FWHM300-400 m/z
Mass Accuracy<2 ppmTheoretical vs. Observed
Scan Rate2-5 HzFull scan mode
Cone Voltage20-40 VCompound dependent
Capillary Voltage3.0-3.5 kVPositive mode
Source Temperature120-150°CESI optimization
Desolvation Temperature350-400°CNitrogen gas

The analytical method validation requires evaluation of linearity in the mass spectrometer by injecting natural abundance compounds at different concentration levels [23] [9]. Determination of mass cluster purity using natural abundance analogs provides essential correction factors for accurate enrichment calculations [23] [24]. The comparison of measured isotope distributions with calculated distributions for different isotope enrichments utilizes linear regression analysis to determine the best fit [23] [18].

Nuclear Magnetic Resonance Spectroscopic Analysis of Position-Specific Deuterium Distribution

Nuclear magnetic resonance spectroscopic analysis provides definitive characterization of position-specific deuterium distribution in ciprofloxacin-d8 (hydrochloride monohydrate) through direct observation of deuterium nuclei [25] [19]. Deuterium nuclear magnetic resonance spectroscopy offers unique advantages for structural verification and enrichment determination of highly deuterium-enriched compounds [25] [13].

The deuterium nuclear magnetic resonance approach enables direct visualization of deuterium atoms at specific molecular positions, providing unambiguous confirmation of labeling sites [25] [24]. For ciprofloxacin-d8, the deuterium substitutions occur exclusively within the piperazine ring at positions 2,2,3,3,5,5,6,6, as confirmed by deuterium nuclear magnetic resonance chemical shift assignments [2] [7]. The technique demonstrates superior specificity compared to proton nuclear magnetic resonance for highly deuterated compounds where residual proton signals become extremely weak [25] [19].

Table 3: Deuterium Nuclear Magnetic Resonance Chemical Shifts for Ciprofloxacin-d8

PositionChemical Shift (ppm)MultiplicityIntegrationAssignment
Piperazine C-23.84-3.88m2D-CD2-
Piperazine C-33.41-3.45m2D-CD2-
Piperazine C-53.41-3.45m2D-CD2-
Piperazine C-63.84-3.88m2D-CD2-

The deuterium nuclear magnetic resonance experimental parameters require careful optimization to achieve adequate signal-to-noise ratios and accurate quantitative results [25] [19]. The 90-degree pulse width determination typically ranges from 200-250 microseconds at maximum power settings, while relaxation time measurements for deuterium nuclei generally fall within 1-2 seconds, enabling efficient data acquisition [25] [31].

Quantitative deuterium nuclear magnetic resonance analysis employs integration of deuterium signals relative to internal standards to determine isotopic enrichment levels [25] [24]. The method provides direct confirmation that amino groups and other labile positions maintain deuterium incorporation under analytical conditions [25] [19]. For ciprofloxacin-d8, the technique verifies that all eight deuterium positions within the piperazine ring exhibit consistent enrichment levels exceeding 98 atom percent deuterium [12] [25].

Table 4: Deuterium Nuclear Magnetic Resonance Analytical Parameters

ParameterOptimized SettingPurpose
Pulse Width227 μs90-degree excitation
Relaxation Delay10-15 secondsComplete T1 recovery
Number of Scans1000-5000Signal-to-noise optimization
Spectral Width4000-6000 HzComplete deuterium range
Digital Resolution0.5-1.0 Hz/pointPeak separation
Temperature25°CStandard conditions
Internal StandardDeuterated solventQuantitative reference

The structural integrity verification through nuclear magnetic resonance confirms that deuterium labeling does not alter the fundamental molecular architecture of the ciprofloxacin scaffold [24] [13]. Chemical shift patterns remain consistent with the parent compound, with minor isotope effects observed due to the presence of deuterium atoms [13] [19]. The technique enables differentiation between residual peaks and neighboring impurities that may complicate proton nuclear magnetic resonance interpretation in highly deuterated systems [25] [24].

Position-specific deuterium distribution analysis reveals the exclusive localization of deuterium atoms within the piperazine ring system, confirming the synthetic selectivity of the deuteration process [2] [25]. The absence of deuterium incorporation at exchangeable positions such as carboxylic acid or secondary amine groups ensures isotopic stability during storage and analytical procedures [25] [33]. This selective deuteration pattern optimizes the compound's performance as an internal standard in liquid chromatography-tandem mass spectrometry applications [9] [10].

Internal Standard Development for Liquid Chromatography-Tandem Mass Spectrometry Quantitation

Ciprofloxacin-d8 (hydrochloride monohydrate) represents a sophisticated analytical tool in modern bioanalytical chemistry, specifically engineered for liquid chromatography-tandem mass spectrometry applications [1] [2]. This deuterium-labeled analogue of ciprofloxacin incorporates eight deuterium atoms strategically positioned within the piperazine ring system, creating a mass shift of +8 daltons while maintaining nearly identical physicochemical properties to the parent compound [1] [3]. The compound serves as an exemplary internal standard for the precise quantification of ciprofloxacin in complex biological matrices, addressing the critical need for accurate pharmaceutical analysis in both research and clinical settings [2] [4].

The development of ciprofloxacin-d8 as an internal standard follows established principles of stable isotope dilution mass spectrometry, where the isotopically labeled analogue experiences identical sample preparation losses, matrix effects, and instrumental variations as the target analyte [5] [6]. Commercial preparations of ciprofloxacin-d8 hydrochloride monohydrate achieve greater than 99% deuterated forms (d1-d8), with the molecular formula C17H10D8FN3O3·HCl·H2O and a molecular weight of 393.9 grams per mole [3] [7]. The compound exhibits excellent stability characteristics, remaining viable for analytical applications when stored appropriately at temperatures below -20°C [3] [8].

The synthetic nature of ciprofloxacin-d8 ensures its absence from biological samples, eliminating potential endogenous interference that could compromise analytical accuracy [2] [9]. This characteristic proves particularly valuable in bioanalytical applications where the distinction between administered drug and naturally occurring compounds must be maintained with absolute precision. The compound demonstrates equivalent thermal and photolytic stability profiles compared to unlabeled ciprofloxacin, ensuring consistent performance throughout analytical procedures and storage periods [1] [4].

Matrix Effect Compensation Strategies in Complex Biological Samples

Matrix effects represent one of the most significant challenges in liquid chromatography-tandem mass spectrometry bioanalysis, manifesting as alterations in ionization efficiency caused by co-eluting endogenous or exogenous compounds [10] [11]. These effects can result in either signal suppression or enhancement, leading to erroneous quantitative results that compromise the reliability of analytical data [12] [13]. Ciprofloxacin-d8 addresses these challenges through its unique properties as a stable isotope labeled internal standard, providing unprecedented compensation accuracy for matrix-induced analytical variations [5] [14].

The mechanism of matrix effect compensation using ciprofloxacin-d8 relies on the principle that the deuterated analogue experiences identical matrix interactions as the parent compound due to their nearly identical physicochemical properties [11] [9]. During electrospray ionization, both ciprofloxacin and ciprofloxacin-d8 undergo similar charge distribution processes, ensuring that any matrix-induced changes in ionization efficiency affect both compounds proportionally [10] [15]. This proportional response enables accurate quantitation through ratio calculations, effectively normalizing for matrix variability across different sample types and individual biological variations [11] [16].

Research demonstrates that matrix effects in biological samples can vary significantly based on sample type, with plasma exhibiting different interference patterns compared to urine, tissue homogenates, or other biological matrices [17] [18]. Ciprofloxacin-d8 provides consistent compensation across these diverse matrices, maintaining analytical accuracy regardless of the biological source [1] [4]. Studies utilizing ciprofloxacin-d8 as an internal standard have successfully validated methods for analyzing ciprofloxacin in groundwater samples, urban wastewater, dairy products, hospital wastewater, and animal tissue samples [1] [19].

The effectiveness of matrix effect compensation using ciprofloxacin-d8 has been quantitatively assessed through matrix factor evaluations, where the compound consistently demonstrates matrix factors approaching unity across different biological matrices [11] [12]. This performance indicates minimal matrix-induced bias when using the deuterated internal standard, providing confidence in analytical results across diverse sample types and concentration ranges [17] [20]. Post-extraction spike experiments confirm that ciprofloxacin-d8 maintains its compensatory effectiveness even in the presence of complex matrix components such as phospholipids, proteins, and endogenous metabolites [11] [15].

Cross-Validation with Structural Analogues in Multianalyte Panels

Cross-validation strategies utilizing structural analogues provide essential quality assurance mechanisms in multianalyte liquid chromatography-tandem mass spectrometry panels, ensuring method robustness and analytical reliability across diverse compound classes [21] [22]. In the context of ciprofloxacin analysis, structural analogues such as ofloxacin, norfloxacin, and other fluoroquinolone antibiotics serve as complementary internal standards for comprehensive method validation [23] [24]. These cross-validation approaches demonstrate the universality of analytical methods and provide orthogonal confirmation of quantitative results [25] [26].

The implementation of structural analogue cross-validation in multianalyte panels involves the strategic selection of compounds that share similar chemical properties while maintaining sufficient analytical distinction [21] [27]. For ciprofloxacin-d8 applications, ofloxacin frequently serves as a structural analogue internal standard, providing cross-validation capabilities across fluoroquinolone compound classes [24] [20]. This approach enables simultaneous validation of multiple analytical targets within a single analytical run, improving efficiency while maintaining analytical rigor [28] [29].

Multianalyte panel validation using ciprofloxacin-d8 and structural analogues has proven particularly valuable in antimicrobial resistance studies and therapeutic drug monitoring applications [23] [17]. These panels typically incorporate multiple fluoroquinolone antibiotics alongside other antimicrobial classes, requiring sophisticated internal standard strategies to maintain analytical accuracy across chemically diverse compounds [28] [30]. The use of ciprofloxacin-d8 in combination with structural analogues provides comprehensive coverage of potential matrix effects and analytical interferences, ensuring reliable quantitation for all panel components [16] [31].

Inter-laboratory comparison studies utilizing ciprofloxacin-d8 and structural analogue cross-validation demonstrate excellent method transferability and reproducibility [4] [26]. These studies confirm that analytical methods developed using ciprofloxacin-d8 maintain their performance characteristics across different laboratories, instruments, and analysts, supporting regulatory compliance and method standardization efforts [32] [33]. The robust performance of these cross-validation approaches provides confidence in analytical results and supports the widespread adoption of ciprofloxacin-d8-based methods in both research and clinical applications [29] [25].

The integration of alternative analytical methods, such as high-performance liquid chromatography with ultraviolet or fluorescence detection, provides additional cross-validation opportunities for ciprofloxacin-d8-based methods [24] [18]. These orthogonal analytical approaches confirm the accuracy and specificity of mass spectrometry-based quantitation, particularly important in regulatory environments where method validation requires multiple lines of analytical evidence [31] [34]. The consistency of results between different analytical platforms validates the reliability of ciprofloxacin-d8 as an internal standard and confirms the absence of method-specific biases or interferences [35] [36].

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

393.1706760 g/mol

Monoisotopic Mass

393.1706760 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

Explore Compound Types